

"4-(3-Chlorophenyl)thiazol-2-amine" off-target effects mitigation

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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 90533-23-6

Cat. No.: B1582292

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Technical Support Center: 4-(3-Chlorophenyl)thiazol-2-amine

Status: Active | Topic: Off-Target Mitigation & Assay Validity | Tier: Advanced Research Support

Executive Summary: The "Privileged" vs. "Promiscuous" Paradox

The 2-aminothiazole scaffold, which forms the core of **4-(3-Chlorophenyl)thiazol-2-amine**, is a "privileged structure" in medicinal chemistry, appearing in approved drugs like Dasatinib and Avatrombopag. However, in early-stage discovery, it is frequently flagged as a PAINS (Pan-Assay Interference Compounds) motif.

The Core Issue: This molecule often exhibits activity in 10+ unrelated assays not because it is a "master key" drug, but due to colloidal aggregation or redox cycling. Before optimizing for potency, you must validate that your "hit" is not a false positive.

Module A: Assay Interference (False Positives)

User Query: "My compound shows IC50s in the low micromolar range across three different kinase assays and a GPCR assay. Is this multi-target efficacy?"

Diagnosis: Likely Colloidal Aggregation. 2-aminothiazoles are notorious for forming sub-micrometer aggregates in aqueous buffer. These aggregates sequester enzymes non-specifically, inhibiting them physically rather than chemically.

Troubleshooting Protocol: The "Detergent Challenge"

Objective: Determine if inhibition is driven by aggregation.

- Baseline Assay: Run your standard enzymatic assay (e.g., Kinase Glo, FRET).
- The Challenge: Repeat the assay adding a non-ionic detergent.
 - Reagent: Freshly prepared 0.01% to 0.1% Triton X-100 or Tween-80.
 - Note: Ensure the detergent concentration is below the critical micelle concentration (CMC) interference threshold for your specific protein.
- Interpretation:
 - Scenario A (Aggregation): The IC50 shifts significantly (e.g., from 1 μM to $>50 \mu\text{M}$) or activity disappears. The detergent disrupted the aggregate, revealing the compound is inactive.
 - Scenario B (True Binder): The IC50 remains stable (within 2-3 fold). The compound binds the target site specifically.

Advanced Validation: Dynamic Light Scattering (DLS)

If the detergent test is ambiguous, use DLS to visualize particle size.

- Pass: Particle radius $< 1 \text{ nm}$ (monomeric).
- Fail: Particle radius $> 50\text{--}100 \text{ nm}$ (colloidal aggregate).

Module B: Polypharmacology (True Off-Targets)

User Query: "I confirmed specific binding, but I am seeing toxicity in cellular models. What are the likely off-targets?"

Diagnosis: Kinase Promiscuity (ATP-Site Competition). The 2-aminothiazole motif mimics the adenine ring of ATP. **4-(3-Chlorophenyl)thiazol-2-amine** is a "hinge binder" that can slot into the ATP-binding pocket of hundreds of kinases (e.g., Src, Abl, Aurora, CDK) and even adenosine receptors.

Mitigation Strategy: The "Gatekeeper" Modification

To improve selectivity, you must exploit the C5 position of the thiazole ring.

Step-by-Step SAR Optimization:

- Analyze the Hinge: The 2-amino group typically forms a hydrogen bond with the kinase hinge region.
- Block Off-Targets: Introduce a substituent at the C5 position (adjacent to the chlorophenyl group).
 - Why? Many off-target kinases have a "gatekeeper" residue that restricts the size of the pocket near C5. Adding a bulky group (e.g., methyl, ethyl, or a halogen) at C5 can clash with these gatekeepers in off-targets while preserving binding to your specific target if its pocket is larger.
- N-Acylation (Caution): Acylating the 2-amino group (turning it into an amide) dramatically alters the hydrogen bond donor/acceptor profile, often killing kinase activity entirely but potentially opening activity for other targets (e.g., epigenetic readers).

Module C: Metabolic Toxicity

User Query: "We are seeing glutathione adducts in our microsomal stability assays."

Diagnosis: Reactive Metabolite Formation. The thiazole ring can undergo bioactivation. The 4-chlorophenyl moiety is relatively stable, but the thiazole sulfur or the amine can be oxidized to

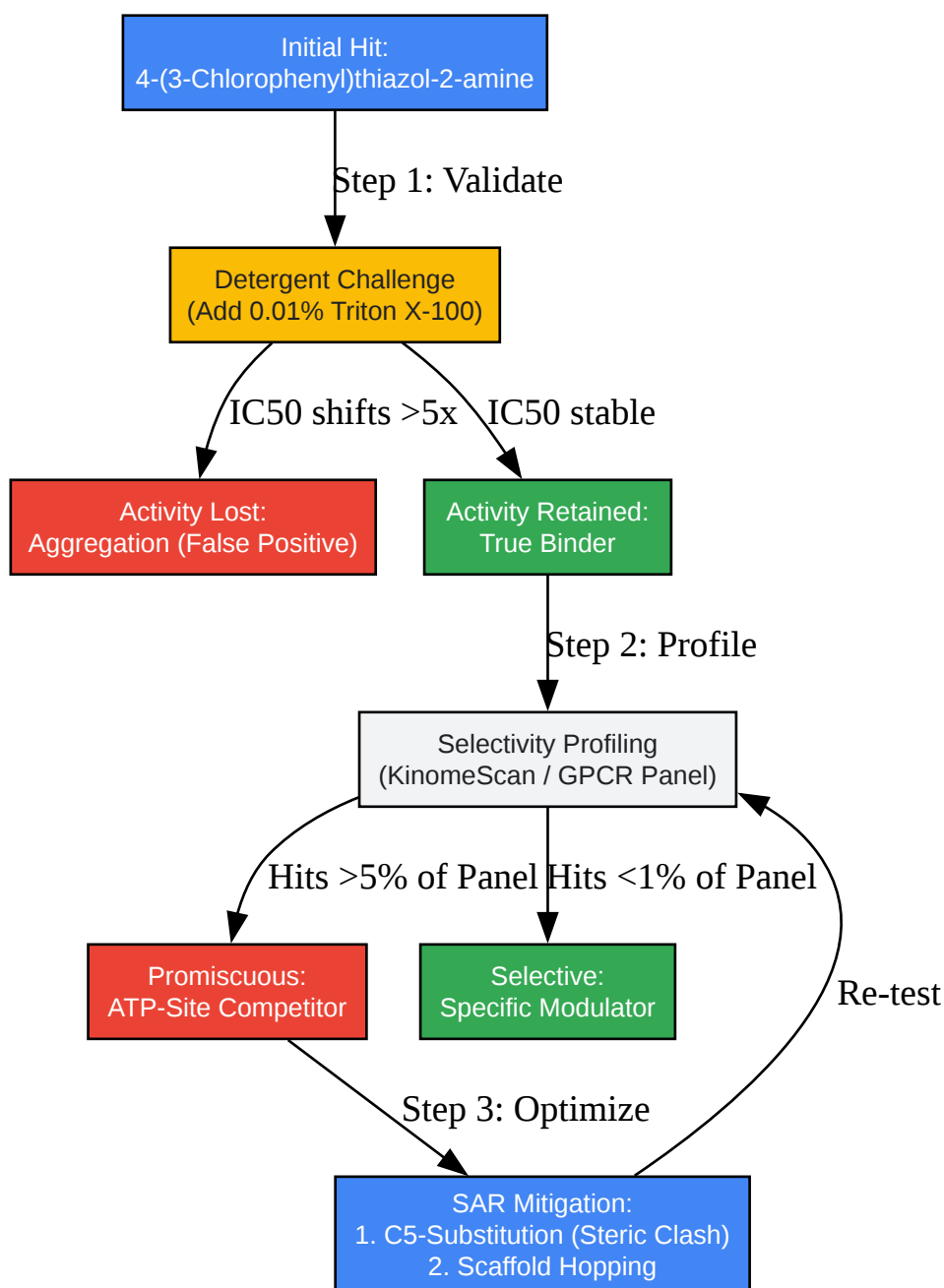
form reactive electrophiles (sulfoxides or iminoquinones) that bind covalent to proteins (idiosyncratic toxicity).

Mitigation Workflow

Assay	Purpose	Acceptance Criteria
GSH Trapping	Detect reactive electrophiles in microsomes.	< 1% Adduct formation relative to parent.
CYP Inhibition	Check if the amine inhibits CYP enzymes (esp. 2D6, 3A4).	IC50 > 10 μ M.[1]
Soft Spot Analysis	Identify metabolic vulnerability.	If C5 is unsubstituted, it is a primary site for oxidation. Block it with Fluorine or Methyl.

Visualizing the Mitigation Logic

The following diagram illustrates the decision tree for validating **4-(3-Chlorophenyl)thiazol-2-amine** activity.



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Caption: Workflow to distinguish colloidal aggregation from true polypharmacology and subsequent optimization steps.

References

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Sources

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